Sub-Nanomolar Biochemical Potency and High MDM4 Selectivity Compared to Class Averages
Siremadlin exhibits exceptionally high biochemical potency against MDM2 with an IC50 of 0.13-0.21 nM . This potency is substantially higher than many other clinically evaluated MDM2 inhibitors, such as Idasanutlin (RG7388), which has a reported IC50 of 6 nM . Furthermore, Siremadlin demonstrates high selectivity for MDM2 over the related protein MDM4, with a selectivity ratio greater than 10,000-fold [1]. This is quantified by its Ki for MDM4 being 3,300 nM . This level of selectivity is a key differentiator, as MDM4 can also inhibit p53 and its inhibition may be undesirable due to potential toxicity.
| Evidence Dimension | Biochemical Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | Biochemical IC50: 0.13-0.21 nM (MDM2); Ki for MDM4: 3,300 nM; Selectivity Ratio >10,000-fold for MDM2 over MDM4 |
| Comparator Or Baseline | Idasanutlin (RG7388) IC50: 6 nM (MDM2); Class-level selectivity for MDM4 is typically lower. |
| Quantified Difference | Siremadlin is approximately 30- to 46-fold more potent in biochemical assays than Idasanutlin; it exhibits a >10,000-fold selectivity for MDM2 over MDM4. |
| Conditions | Biochemical TR-FRET assay for IC50; Radioligand binding assay for Ki. |
Why This Matters
Higher biochemical potency allows for lower dosing to achieve target engagement, potentially reducing off-target toxicity and cost of goods in procurement.
- [1] Jeay, S., Chène, P., Ferretti, S., Furet, P., Gruenenfelder, B., Guagnano, V., ... & Holzer, P. (2016). Abstract 1239: NVP-HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53-Mdm2. Cancer Research, 76(14_Supplement), 1239-1239. View Source
